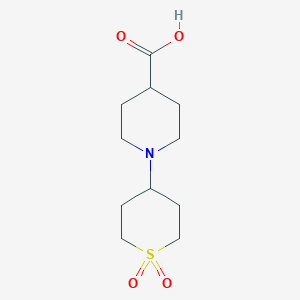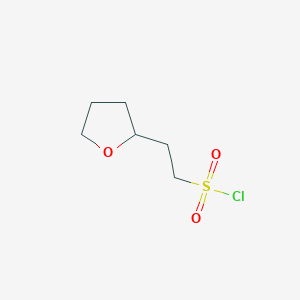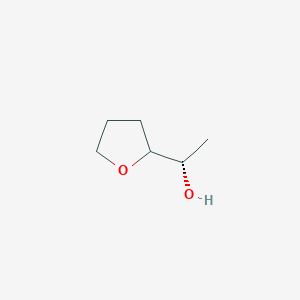
3-Chloro-5-(pentafluorosulfur)benzyl bromide
Descripción general
Descripción
3-Chloro-5-(pentafluorosulfur)benzyl bromide, also known as 3-C-5-PFSB, is a halogenated organic compound widely used in synthetic organic chemistry. It is a versatile reagent that has found numerous applications in the synthesis of organic molecules and materials. It has been used for the synthesis of a variety of compounds such as polymers, pharmaceuticals, and agrochemicals. The compound is also known for its ability to catalyze the formation of carbon-carbon and carbon-heteroatom bonds.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
New Fluorinated Derivatives
Research demonstrates the preparation of new fluorinated derivatives from chloro-nitrobenzene compounds, where fluorine-containing substituents enhance reactivity towards nucleophilic attacks. This process facilitates the introduction of N- and S-containing groups into the aromatic ring, expanding the synthetic toolbox for creating molecules with potential utility in various fields, including agrochemistry and materials science (Sipyagin et al., 2004).
Chemoselective Hydro(Chloro)pentafluorosulfanylation
A bench-stable and easy-to-handle solution of SF5Cl demonstrates chemoselective hydro- and chloropentafluorosulfanylation of α-diazo carbonyl compounds. This method provides a direct and efficient route to α-pentafluorosulfanyl carbonyl compounds, showcasing the compound's utility in introducing pentafluorosulfanyl groups into organic frameworks (Shou et al., 2021).
Synthesis of Metal Fullerene Complexes
The study outlines the use of fullerene halides for synthesizing various η5-fullerene metal complexes, indicating the potential of halogenated fullerenes (including those derived from similar compounds) in creating new materials with unique electronic properties (Matsuo et al., 2008).
Material Science and Advanced Synthesis
Fluorine-Containing Polymers
The synthesis of highly fluorinated monomers, through reactions involving fluorobenzyl bromides, leads to the creation of soluble, hydrophobic, low dielectric polyethers. These materials exhibit moderate thermal stability and have applications in electronics and materials science due to their unique physical properties (Fitch et al., 2003).
Visible-Light-Driven Bromination
A method for the bromination of benzylic sp3 C–H bonds with potassium bromide under visible light showcases the utility of similar compounds in facilitating organic transformations. This process yields mono- and dibromides, offering a pathway for synthesizing a wide array of organic compounds through nucleophilic substitution reactions (Lu et al., 2018).
Propiedades
IUPAC Name |
[3-(bromomethyl)-5-chlorophenyl]-pentafluoro-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF5S/c8-4-5-1-6(9)3-7(2-5)15(10,11,12,13)14/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRNMUYUJBXJOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(F)(F)(F)(F)F)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201187970 | |
| Record name | (OC-6-21)-[3-(Bromomethyl)-5-chlorophenyl]pentafluorosulfur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201187970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(pentafluorosulfur)benzyl bromide | |
CAS RN |
1240257-05-9 | |
| Record name | (OC-6-21)-[3-(Bromomethyl)-5-chlorophenyl]pentafluorosulfur | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240257-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (OC-6-21)-[3-(Bromomethyl)-5-chlorophenyl]pentafluorosulfur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201187970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-2-{6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}butan-1-amine](/img/structure/B1425739.png)
![1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine](/img/structure/B1425740.png)

![4-[4-(2-methylpropyl)phenyl]-1H-imidazol-2-amine](/img/structure/B1425742.png)

![methyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1425744.png)
![2-methyl-3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B1425745.png)



![Methyl(([3-(oxan-4-YL)-1,2,4-oxadiazol-5-YL]methyl))amine](/img/structure/B1425751.png)


